

how to synthesize pivaloyl cyanide

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Compound Focus: Pivaloyl cyanide

CAS No.: 42867-40-3

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Introduction to Pivaloyl Cyanide

Pivaloyl cyanide (CAS 42867-40-3, C₆H₉NO, MW 111.14 g/mol) is an acyl cyanide compound characterized by the sterically hindered pivaloyl group. This structural feature confers unique reactivity, making it valuable for synthesizing complex molecules, including heterocycles and pharmaceuticals [1]. It is typically a liquid with a boiling point reported between 121-125°C and 147°C, and a density of approximately 0.940 g/cm³ [2] [3]. Proper safety precautions are essential due to the toxicity of cyanide-containing compounds.

Synthesis Methods Comparison

The table below summarizes the key synthetic methods, allowing researchers to select the most appropriate route based on yield, safety, and available starting materials.

Method	Key Reactants	Catalyst/Additive	Solvent/Diluent	Temperature	Yield	Key Advantages
Pivalic Anhydride + Trimethylsilyl Cyanide [2]	Pivalic anhydride, (CH ₃) ₃ SiCN	Sodium cyanide (NaCN)	Neat (solvent-free)	Not specified	98.9%	Very high yield; simple workup by distillation

Method	Key Reactants	Catalyst/Additive	Solvent/Diluent	Temperature	Yield	Key Advantages
Pivalic Anhydride + Hydrocyanic Acid [4] [5]	Pivalic anhydride, HCN	Copper(I) cyanide (CuCN)	Diphenyl ether	130-140°C	Not specified	Uses stable anhydride; continuous production possible
Pivalic Acid + Hydrocyanic Acid [4] [5]	Pivalic acid, HCN	Copper(I) cyanide (CuCN)	Diphenyl ether	130-140°C	Not specified	Direct route from readily available pivalic acid

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis from Pivalic Anhydride and Trimethylsilyl Cyanide [2]

This method is recommended for its exceptional yield and straightforward procedure.

Reagents & Materials

- Pivalic anhydride (C₁₀H₁₈O₃), 93 g (0.5 mol)
- Trimethylsilyl cyanide ((CH₃)₃SiCN), 49.5 g (0.5 mol)
- Sodium cyanide (NaCN), 1 g (catalytic amount)

Equipment

- 250 mL round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is applied)
- Dropping funnel
- Distillation apparatus

Procedure

- Setup:** Place 93 g of pivalic anhydride and 1 g of sodium cyanide into a dry 250 mL round-bottom flask equipped with a magnetic stir bar.
- Addition:** Add 49.5 g of trimethylsilyl cyanide dropwise to the reaction mixture with continuous stirring.

- **Reaction:** Stir the mixture until the reaction is complete (monitor by TLC or GC-MS). The original literature does not specify a reaction time or temperature; ambient temperature or mild heating can be used.
- **Work-up:** Isolate the crude **pivaloyl cyanide** directly from the reaction mixture by fractional distillation.
- **Purification:** Collect the fraction boiling at **121-125°C** as pure **pivaloyl cyanide**.
- **Output:** The expected yield is ~56 g (98.9% of theory). The byproduct, pivalic acid trimethylsilyl ester, is obtained in ~98% yield.

Protocol 2: Catalytic Synthesis from Pivalic Anhydride or Acid with HCN [4] [5]

This method is useful when trimethylsilyl cyanide is not available, though it requires handling gaseous HCN with extreme caution in a dedicated facility.

Reagents & Materials

- Pivalic anhydride (C₁₀H₁₈O₃) **OR** Pivalic acid (C₅H₁₀O₂)
- Anhydrous Hydrocyanic Acid (HCN)
- Copper(I) cyanide (CuCN), 0.5-10 mol% (typical: 1-2 mol%)
- Diphenyl ether (solvent)

Equipment

- High-pressure reaction vessel or sealed tube
- Heating mantle with temperature control
- Equipment for handling toxic gases (HCN)

Procedure

- **Setup:** In a suitable reaction vessel, prepare a mixture of either pivalic anhydride or pivalic acid and the copper(I) cyanide catalyst in diphenyl ether.
- **Pressurization:** Introduce anhydrous hydrocyanic acid (HCN) into the system.
- **Reaction:** Heat the reaction mixture to **130-140°C** with continuous stirring. Monitor the reaction for completion.
- **Work-up:** After cooling, the crude product can be isolated by evaporation of the solvent and volatile components.
- **Purification:** Purify the crude **pivaloyl cyanide** by fractional distillation under reduced pressure.

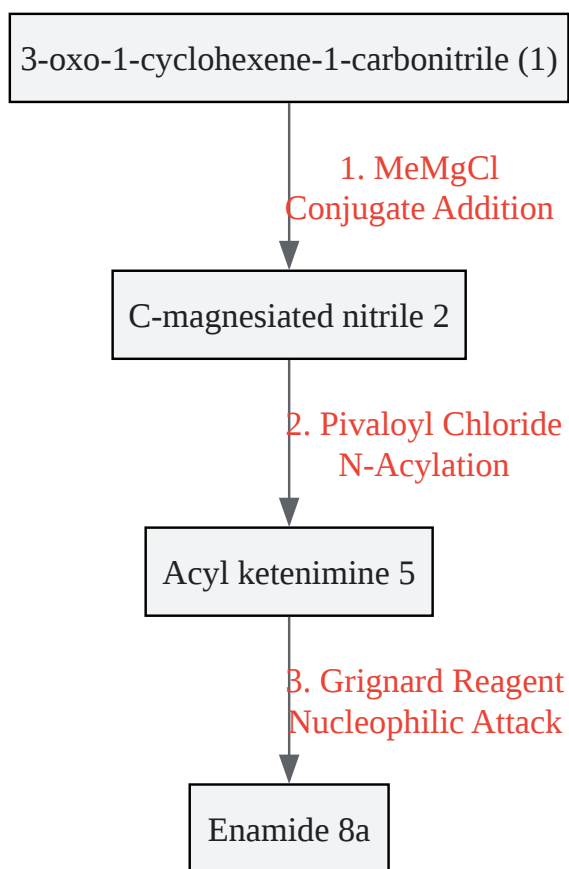
Critical Operational Notes

- **Cyanide Handling:** All procedures must be conducted in a well-ventilated fume hood with proper personal protective equipment (PPE). Sodium cyanide and hydrocyanic acid are extremely toxic.
- **Moisture Sensitivity:** The reaction is moisture-sensitive. Use anhydrous reagents and solvents, and ensure glassware is thoroughly dried.

- **Catalyst Role:** Copper(I) cyanide acts as a Lewis acid catalyst, facilitating the nucleophilic attack of the cyanide source on the carbonyl carbon of the pivaloyl compound [4] [5].
- **Storage:** The final product should be stored refrigerated at **2-8°C** [6].

Application in Complex Synthesis

Pivaloyl cyanide is valued for its role in multi-component reactions to construct complex molecular architectures. A notable application is in the synthesis of highly substituted cyclic enamides, as illustrated below.



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Diagram 1: Reaction workflow for enamide synthesis using **pivaloyl cyanide** chemistry [1].

In this sophisticated sequence [1]:

- A Grignard reagent first performs a conjugate addition to an unsaturated cyclic oxonitrile.
- The resulting C-magnesiated nitrile intermediate undergoes **N-acylation with pivaloyl chloride**, preferentially over reaction with the Grignard reagent.
- This generates a highly reactive acyl ketenimine, which is trapped by a third nucleophile (another Grignard reagent) to form a complex enamide with four new bonds.

Conclusion

Pivaloyl cyanide is a synthetically valuable building block accessible via reliable methods. The catalytic condensation of pivalic anhydride with trimethylsilyl cyanide offers a **near-quantitative yield** and is highly suitable for laboratory-scale synthesis. Its utility in facilitating complex bond-forming reactions underscores its importance in modern organic and medicinal chemistry research.

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To cite this document: Smolecule. [how to synthesize pivaloyl cyanide]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b774191#how-to-synthesize-pivaloyl-cyanide>]

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